4-Amino-1-methylpiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOCUZOKRULSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372116 | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41838-46-4 | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41838-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1-methylpiperidine (CAS: 41838-46-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1-methylpiperidine, a versatile synthetic building block with significant applications in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides established protocols for its synthesis and characterization, and explores its role in the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological mechanisms are illustrated with diagrams.

Introduction

This compound, with CAS number 41838-46-4, is a substituted piperidine (B6355638) that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a primary amino group and a tertiary amine within a saturated heterocyclic ring, allows for diverse chemical modifications, making it a valuable scaffold in the design of compounds with specific pharmacological profiles.[2] This guide aims to be a thorough resource for researchers and professionals working with this compound, consolidating essential technical information to facilitate its effective use in the laboratory and in drug development pipelines.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41838-46-4 | [3][4] |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [3][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |

| Boiling Point | 62-64 °C at 1 mmHg | [5] |

| Density | 0.91 g/cm³ | [3][4] |

| Refractive Index | 1.4700-1.4740 | [5] |

| pKa | 9.92 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in water and various organic solvents | [4] |

| SMILES | CN1CCC(CC1)N | [6] |

| InChI | InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | [6] |

| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [6] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reductive amination of 1-methyl-4-piperidone (B142233). This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of 1-Methyl-4-piperidone

This protocol is adapted from established procedures for reductive amination.[7][8]

Materials:

-

1-Methyl-4-piperidone

-

Ammonium acetate (B1210297) (NH₄OAc) or Ammonia (NH₃) in a suitable solvent (e.g., methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add an excess of the amine source (e.g., ammonium acetate, 5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[5]

For Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to prevent streaking. A typical eluent system is a mixture of methanol and dichloromethane (e.g., 3:7) with a small amount of ammonia (e.g., 3.5%).[5]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectral Data and Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~2.6-2.8 | m | 1H | CH-NH₂ |

| H-2, H-6 (axial) | ~1.9-2.1 | m | 2H | CH₂ |

| H-2, H-6 (equatorial) | ~2.7-2.9 | m | 2H | CH₂ |

| H-3, H-5 (axial) | ~1.3-1.5 | m | 2H | CH₂ |

| H-3, H-5 (equatorial) | ~1.7-1.9 | m | 2H | CH₂ |

| N-CH₃ | ~2.2-2.3 | s | 3H | N-CH₃ |

| NH₂ | ~1.5-2.5 | br s | 2H | NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-4 | ~49-51 | C-NH₂ |

| C-2, C-6 | ~55-57 | CH₂ |

| C-3, C-5 | ~35-37 | CH₂ |

| N-CH₃ | ~46-48 | N-CH₃ |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A reference to a vapor phase IR spectrum is available on PubChem.[6]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3360-3280 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1470-1430 | Medium | C-H Bend | Aliphatic (CH₂) |

| 1150-1050 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve alpha-cleavage adjacent to the nitrogen atoms.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion | Notes |

| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of CH₃NH₂ |

| 57 | [C₃H₇N]⁺ | Further fragmentation |

Applications in Drug Discovery and Development

This compound is a valuable scaffold in the design of various therapeutic agents, particularly those targeting the central nervous system (CNS) and infectious diseases.[1][2]

Central Nervous System (CNS) Drug Discovery

Derivatives of 4-aminopiperidine (B84694) have been investigated for their potential as cognition enhancers and for the treatment of neurodegenerative diseases.[6] One significant area of research is the development of N-type calcium channel blockers.[5][9]

N-type Calcium Channel Blockade: N-type calcium channels are predominantly located on presynaptic nerve terminals and are crucial for regulating neurotransmitter release.[9] Blockade of these channels has been identified as a promising strategy for the development of novel analgesics.[5][9] Derivatives of 4-aminopiperidine have been synthesized and shown to be selective blockers of N-type calcium channels.[9] The mechanism of action is believed to involve the blockade of the channel in its inactivated state, leading to a reduction in calcium influx and subsequent neurotransmitter release.[9]

The following diagram illustrates the proposed mechanism of action of 4-aminopiperidine derivatives as N-type calcium channel blockers.

Antiviral Activity

Derivatives of 4-aminopiperidine have emerged as potent inhibitors of Hepatitis C Virus (HCV) assembly.[10][11]

HCV Assembly Inhibition: The 4-aminopiperidine scaffold has been identified as a chemotype that inhibits the assembly and release of infectious HCV particles.[10][11] The mechanism is thought to involve the disruption of the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step in the formation of new virions.[10] This mode of action is distinct from many existing HCV drugs that target viral replication enzymes, suggesting that these compounds could be used in combination therapies.[11]

The diagram below depicts the role of 4-aminopiperidine derivatives in inhibiting HCV assembly.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS02: FlameGHS05: Corrosion | Danger | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage |

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a foundational building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its utility in developing compounds for CNS disorders and as antiviral agents highlights its importance in drug discovery. This technical guide has provided a consolidated resource of its chemical properties, synthetic and purification protocols, and an overview of its key applications, which should serve as a valuable tool for researchers and drug development professionals. Further exploration of this scaffold is likely to yield new and improved therapeutic candidates in the future.

References

- 1. journals.usb.ac.ir [journals.usb.ac.ir]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 41838-46-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 41838-46-4 | FA13686 [biosynth.com]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Methylpiperidin-4-amine

This guide provides a comprehensive overview of the chemical and physical properties of 1-Methylpiperidin-4-amine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental protocols and visualizations to support laboratory work and further research.

Core Chemical and Physical Properties

1-Methylpiperidin-4-amine, with the CAS number 41838-46-4, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and the agrochemical industry.[1] It consists of a piperidine (B6355638) ring with a methyl group attached to the nitrogen atom and an amine group at the 4th position.[1] Its appearance can range from a colorless to light-yellow or orange liquid to a white or off-white solid, often with a mild, amine-like odor.[1][2][3]

Table 1: Physical and Chemical Properties of 1-Methylpiperidin-4-amine

| Property | Value | Source(s) |

| Molecular Formula | C6H14N2 | [3][4][5] |

| Molecular Weight | 114.19 g/mol | [3][4][5] |

| CAS Number | 41838-46-4 | [2][3][4] |

| Appearance | Colorless to light-yellow/orange liquid; White to off-white solid | [1][2][3] |

| Melting Point | 203-207 °C | [3][5] |

| Boiling Point | 62-64 °C at 1 mmHg; 83 °C at 40 mmHg; 138 °C (lit.) | [3][5][6] |

| Density | 0.91 g/cm³ (or 0.903 g/mL at 25 °C) | [3][5] |

| Refractive Index | 1.4700-1.4740 | [3][5] |

| pKa | 9.92 ± 0.20 (Predicted) | [1][3] |

| Solubility | Soluble in water | [1] |

| SMILES | CN1CCC(CC1)N | [4][7] |

| InChI | InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | [3][4][7] |

| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [3][4][7] |

Safety and Handling

1-Methylpiperidin-4-amine is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[8] It may also cause an allergic skin reaction and is harmful if inhaled. Proper personal protective equipment, including flame-retardant clothing, gloves, and safety goggles, should be worn when handling this chemical.[9] It should be stored under an inert gas (nitrogen or argon) in a dry, cool, and well-ventilated place, away from heat and ignition sources.[3][9]

Table 2: Safety Information for 1-Methylpiperidin-4-amine

| Identifier | Codes/Statements | Source(s) |

| Hazard Codes | Xi, Xn | [3] |

| Risk Statements | 11-22-34-36/37/38 | [3] |

| Safety Statements | 9-16-22-26-36/37/39-45 | [3][5] |

| GHS Hazard Statements | H226, H314, H317, H332 |

Experimental Protocols

A common method for the synthesis of 1-Methylpiperidin-4-amine involves the deprotection of a protected amine precursor.[3]

Materials:

-

N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (starting material)

-

4% Formic acid in methanol

-

10% Palladium on carbon (Pd/C)

-

Argon gas

-

Diatomaceous earth

-

Concentrated hydrochloric acid

-

Methanol/dichloromethane (B109758) (3:7 with 3.5% ammonia) for chromatography

Procedure:

-

Dissolve N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol) in a methanol solution containing 4% formic acid (60 mL).[3]

-

Under an argon atmosphere, add 10% Pd/C (1 g) to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for 24 hours.[3]

-

After the reaction is complete, filter the mixture through diatomaceous earth.[3]

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.[3]

-

Concentrate the resulting solution to obtain a yellow oily substance.[3]

The crude product from the synthesis is purified using column chromatography and characterized by TLC and HPLC-MS.

Purification by Fast Chromatography:

-

Prepare a chromatography column with a suitable stationary phase.

-

Dissolve the crude oily substance in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a mixture of methanol/dichloromethane (3:7) containing 3.5% ammonia.[3]

-

Collect the fractions containing the purified product.

-

The final product, 4-amino-1-methylpiperidine, is obtained as a white solid with a yield of approximately 51%.[2][3]

Characterization Techniques:

-

Thin Layer Chromatography (TLC): The purity of the product can be monitored using TLC with an eluent of 10% dichloromethane in methanol with 3.5% ammonia. The reported Rf value is 0.13.[2][3]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (MH+) is observed at m/z 115.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of 1-Methylpiperidin-4-amine.[10]

Visualizations

The following diagram illustrates the key steps in the synthesis and purification of 1-Methylpiperidin-4-amine.

Caption: Synthesis and purification workflow for 1-Methylpiperidin-4-amine.

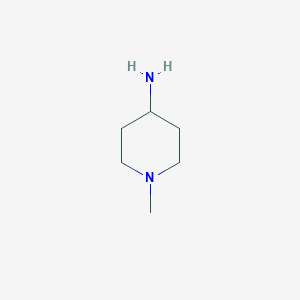

This diagram shows the chemical structure of 1-Methylpiperidin-4-amine.

Caption: Chemical structure of 1-Methylpiperidin-4-amine.

Applications in Research and Development

1-Methylpiperidin-4-amine is a versatile intermediate in the synthesis of various bioactive molecules.[11] It is particularly useful in the development of pharmaceuticals targeting central nervous system disorders.[1] Its structural features allow for modifications that can enhance the efficacy and selectivity of drug candidates.[11] Beyond pharmaceuticals, it is also utilized in the agrochemical industry for creating new pesticides and in the manufacturing of specialty amines.[1][11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 3. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 4. 1-Methylpiperidine-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chembk.com [chembk.com]

- 6. 41838-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Amino-1-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and applications of 4-Amino-1-methylpiperidine. This versatile heterocyclic amine is a crucial building block and intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2]

Core Physicochemical and Molecular Data

This compound, also known as 1-methylpiperidin-4-amine, is a clear, colorless to light-yellow liquid.[3][4] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H14N2 | [5][6][7][8] |

| Molecular Weight | 114.19 g/mol | [3][5][6][7] |

| Monoisotopic Mass | 114.1157 Da | [5] |

| CAS Number | 41838-46-4 | [6][7][8] |

| Density | 0.91 g/cm³ | [6] |

| Boiling Point | 141°C at 760 mmHg | [8] |

| Flash Point | 39.2°C | [8] |

| IUPAC Name | 1-methylpiperidin-4-amine | [5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 1-Methyl-4-piperidone. Below are detailed methodologies for this conversion.

Protocol 1: Reductive Amination using Ammonium (B1175870) Formate (B1220265) and Pd/C

This protocol details a common method for the synthesis of 1-methylpiperidin-4-ylamine from 1-Methyl-piperidin-4-one.

-

Materials:

-

1-Methyl-piperidin-4-one

-

Ammonium formate

-

Methanol (B129727) (MeOH)

-

20% Palladium on Carbon (Pd/C)

-

Chloroform

-

-

Procedure:

-

Dissolve 1-Methyl-piperidin-4-one (1.0 g, 0.008837 mol) in methanol.

-

Add ammonium formate (2.226 g, 0.035348 mol) to the solution and stir for 10 minutes.

-

Carefully add 20% Pd/C to the reaction mixture.

-

Heat the mixture at 60°C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% methanol in chloroform.[3]

-

Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. Further purification can be achieved through distillation or chromatography.

-

Protocol 2: Synthesis via Deprotection

This method involves the deprotection of a precursor molecule to yield the final product.

-

Materials:

-

N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine

-

Methanol solution containing 4% formic acid

-

10% Palladium on Carbon (Pd/C)

-

Argon gas

-

Diatomaceous earth

-

Concentrated hydrochloric acid

-

Eluent: Methanol/dichloromethane (3:7) with 3.5% ammonia (B1221849)

-

-

Procedure:

-

Dissolve N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1.0 g, 4.27 mmol) in a methanol solution of 4% formic acid (60 mL).

-

Under an argon atmosphere, add 10% Pd/C (1.0 g) to the reaction system.

-

Heat the reaction mixture to reflux for 24 hours.

-

After the reaction is complete, filter the mixture through diatomaceous earth.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

-

Concentrate the resulting solution to obtain a yellow oily substance.

-

Purify the oily residue by flash chromatography using an eluent of methanol/dichloromethane (3:7) with 3.5% ammonia to yield this compound as a white solid.[4]

-

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the reductive amination process described in Protocol 1.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structural features, including a reactive primary amine and a piperidine (B6355638) core, make it a key component in the synthesis of complex molecules and bioactive compounds.[1][2] It is particularly utilized in the development of pharmaceuticals, including those targeting neurological disorders, and in the formulation of agrochemicals like pesticides and herbicides.[1] The 4-aminopiperidine (B84694) scaffold, in general, has been investigated for creating novel antifungal agents.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 41838-46-4 | FA13686 [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 41838-46-4 4-Amino-1-methyl piperidine 4-Amino-1-methyl piperidine - CAS Database [chemnet.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Amino-1-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-methylpiperidine (CAS No. 41838-46-4), a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control processes.

Chemical Structure and Properties

-

IUPAC Name: 1-methylpiperidin-4-amine[1]

-

Molecular Formula: C₆H₁₄N₂[1]

-

Molecular Weight: 114.19 g/mol [1]

-

Appearance: Colorless to pale yellow liquid[2]

-

Boiling Point: 141 °C at 760 mmHg

-

Density: 0.91 g/cm³[3]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 2.9 | m | 2H | Axial H at C2, C6 |

| ~2.2 - 2.3 | s | 3H | N-CH₃ |

| ~2.0 - 2.1 | m | 1H | H at C4 |

| ~1.8 - 1.9 | m | 2H | Equatorial H at C2, C6 |

| ~1.6 - 1.7 | m | 2H | Axial H at C3, C5 |

| ~1.4 - 1.5 | br s | 2H | NH₂ |

| ~1.3 - 1.4 | m | 2H | Equatorial H at C3, C5 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 57 | C2, C6 |

| ~49 - 51 | C4 |

| ~46 - 48 | N-CH₃ |

| ~33 - 35 | C3, C5 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (primary amine, two bands expected)[4] |

| 2950 - 2850 | Strong | C-H stretch (aliphatic)[5] |

| ~1590 | Medium | N-H bend (scissoring) |

| 1450 - 1470 | Medium | C-H bend (scissoring) |

| ~1050 | Medium | C-N stretch |

Note: Predicted values are based on typical IR absorption frequencies for primary amines and piperidine (B6355638) derivatives. A vapor phase IR spectrum is reportedly available from John Wiley & Sons, Inc., which may provide precise experimental data.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 115 | [M+H]⁺ (Molecular ion peak, protonated)[6] |

| 114 | M⁺ (Molecular ion) |

| 99 | [M-CH₃]⁺ |

| 71 | Fragmentation product |

| 58 | Fragmentation product |

Note: The molecular ion peak of [M+H]⁺ at 115 has been experimentally observed via HPLC-MS.[6] The fragmentation pattern is predicted based on typical fragmentation of cyclic amines.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The concentration should be adjusted to obtain a good signal-to-noise ratio.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data and reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, where it is vaporized and ionized by a beam of electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is sprayed into the mass spectrometer through a charged capillary, forming charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions (often protonated, [M+H]⁺).

-

The ions are then analyzed by the mass spectrometer.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 41838-46-4 | FA13686 [biosynth.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

The Multifaceted Biological Activities of 4-Amino-1-methylpiperidine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1-methylpiperidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the conformational flexibility of the piperidine (B6355638) ring, allow for facile modification and optimization of pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Analgesic Activity: Targeting Opioid Receptors

Derivatives of 4-aminopiperidine (B84694) have been extensively investigated for their analgesic properties, primarily through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR). These compounds often mimic the pharmacophore of established opioid analgesics like fentanyl.

Quantitative Data: Opioid Receptor Binding and Analgesic Efficacy

The following table summarizes the binding affinities and in vivo analgesic effects of selected 4-aminopiperidine derivatives.

| Compound ID | Modification | Receptor Binding Affinity (Kᵢ, nM) vs. µ-opioid receptor | Analgesic Activity (% Inhibition in Writhing Test) | Reference |

| HN58 | N-substituted derivative | Data not available | 100% | [1] |

| 6b | 1,4-substituted piperidine with 4-bromophenyl group | Not specified, but activity comparable to morphine | Comparable to 3 mg/kg morphine in tail-flick test | [2] |

| Fentanyl Analogues | Various 4-anilidopiperidine modifications | Varies (sub-nanomolar to micromolar) | Potent analgesic effects | [3] |

Experimental Protocols

Tail-Flick Test for Central Analgesic Activity

This method assesses the pain response to a thermal stimulus and is indicative of centrally mediated analgesia.

-

Animals: Male albino mice (20-30g) are used.

-

Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.

-

Procedure:

-

A baseline latency for the tail-flick response is determined for each mouse before treatment. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

The test compound (e.g., 50 mg/kg, intraperitoneally) or a standard analgesic like morphine (e.g., 3 mg/kg) is administered.

-

At specific time intervals (e.g., 30, 60, 90, 120 minutes) post-administration, the tail-flick latency is measured again.

-

The percentage of the maximum possible effect (%MPE) is calculated to quantify the analgesic effect.

-

Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity

This test evaluates the analgesic effect on visceral pain induced by a chemical irritant.

-

Animals: Male albino mice (20-30g) are used.

-

Procedure:

-

Mice are pre-treated with the test compound or a vehicle control.

-

After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

The percentage of inhibition of writhing compared to the control group is calculated.

-

Signaling Pathway

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to a cascade of intracellular events resulting in analgesia.

Caption: µ-Opioid receptor signaling cascade.

Anticancer Activity

Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of DNA replication by binding to histone lysine (B10760008) residues.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 4-aminopiperidine derivatives against different cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound (4AMP) | Myeloid leukemia cells | Leukemia | 5 | [4][5] |

| Compound 1 | HCT116 | Colorectal Carcinoma | 22.4 | [6] |

| Compound 2 | HCT116 | Colorectal Carcinoma | 0.34 | [6] |

| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [2] |

| Compound 3d | MDA-MB-231 | Breast Cancer | 35.9 | [2] |

| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [2] |

| Compound 4d | MDA-MB-231 | Breast Cancer | 35.1 | [2] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

-

Procedure:

-

After cell attachment, they are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The IC₅₀ value is calculated from the dose-response curve.[7][8]

-

Workflow Diagram

In Vitro Anticancer Drug Screening Workflow

Caption: Workflow for MTT-based cell viability assay.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

A significant area of investigation for 4-aminopiperidine derivatives is their antifungal activity, particularly their ability to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table shows the MIC values of promising 4-aminopiperidine derivatives against various fungal species.

| Compound ID | Fungal Species | MIC Range (µg/mL) | Reference |

| 2b | Candida spp. | 1 - 4 | [9] |

| 2b | Aspergillus spp. | 1 - 8 | [9] |

| 3b | Candida spp. | 1 - 4 | [9] |

| 3b | Aspergillus spp. | 1 - 8 | [9] |

| 3b | Mucormycetes | 4 - >16 | [9] |

Experimental Protocols

Microbroth Dilution Assay for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared.

-

Procedure:

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Each well is inoculated with the fungal suspension.

-

The plates are incubated under appropriate conditions for the specific fungal species.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Signaling Pathway

Fungal Ergosterol Biosynthesis Pathway

4-Aminopiperidine derivatives have been shown to inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase, leading to the depletion of ergosterol and accumulation of toxic sterol intermediates.

Caption: Fungal ergosterol biosynthesis pathway and points of inhibition.

Antiviral Activity: Targeting Hepatitis C Virus (HCV) Assembly

Derivatives of 4-aminopiperidine have emerged as potent inhibitors of the Hepatitis C virus (HCV) lifecycle, specifically targeting the assembly and release of infectious virus particles.

Quantitative Data: Anti-HCV Activity

The following table summarizes the half-maximal effective concentration (EC₅₀) and cytotoxic concentration (CC₅₀) of lead 4-aminopiperidine compounds against HCV.

| Compound ID | HCV Assay | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| 1 | HCVcc | 2.57 | >20 | [1] |

| 2 | HCVcc | 2.09 | >20 | [1] |

Experimental Protocols

HCV Replicon Assay

This cell-based assay is used to identify and characterize inhibitors of HCV RNA replication.

-

Cell Line: Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon, often containing a reporter gene like luciferase.

-

Procedure:

-

Replicon-containing cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compounds.

-

After an incubation period (e.g., 72 hours), cell viability is assessed (e.g., using an MTT assay) to determine the CC₅₀.

-

For EC₅₀ determination, the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using RT-qPCR.[4][5]

-

Logical Relationship Diagram

HCV Life Cycle and Inhibition of Assembly

Caption: Inhibition of HCV assembly by 4-aminopiperidine derivatives.

Other Notable Biological Activities

Beyond the aforementioned activities, derivatives of this compound have shown promise in other therapeutic areas:

-

Sigma-1 Receptor Ligands: These compounds exhibit high affinity for the sigma-1 receptor, a molecular chaperone involved in various cellular functions, and have shown antiproliferative properties.

-

Gastrin-Releasing Peptide Receptor (GRPR) Antagonists: Derivatives have been developed as antagonists for GRPR, which is overexpressed in several cancers, making them potential candidates for tumor imaging and targeted therapy.

-

MenA Inhibitors: Certain 4-aminopiperidine derivatives inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, representing a novel anti-tubercular strategy.

This guide highlights the significant potential of the this compound scaffold in drug discovery. The diverse biological activities, coupled with the synthetic tractability of this core structure, make it a continued focus of research and development for novel therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates based on this versatile molecular framework.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Versatility of 4-Amino-1-methylpiperidine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

4-Amino-1-methylpiperidine is a versatile bifunctional synthetic building block that has garnered significant attention in the fields of pharmaceutical development and medicinal chemistry. Its unique structure, featuring a nucleophilic primary amine and a tertiary amine embedded within a piperidine (B6355638) ring, allows for the strategic introduction of this scaffold into a wide array of complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthetic applications, and role of this compound in the development of bioactive compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in chemical synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 62-64 °C @ 1 mmHg | [3] |

| Density | 0.91 g/cm³ | [4] |

| Purity | ≥ 99% (GC) | [1] |

| CAS Number | 41838-46-4 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| Molecular Ion Peak (MH+) | 115 | [3] |

| Refractive Index | 1.4700-1.4740 | [3] |

| TLC Rf Value | 0.13 (10% Methanol (B129727) in Dichloromethane with 3.5% Ammonia) | [3] |

Synthetic Applications and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its primary amino group readily participates in common organic transformations such as acylation and alkylation, enabling the construction of more complex molecular architectures.[5]

General Synthetic Workflow

The versatility of this compound as a synthetic building block allows for its incorporation into various molecular scaffolds. A generalized workflow for the synthesis of a diverse library of compounds is depicted below. This process typically involves the initial reaction of the primary amine, followed by modifications to other parts of the molecule.

Caption: Generalized workflow for synthesizing a compound library from this compound.

Experimental Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine.[3]

Materials:

-

N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol)[3]

-

Methanol solution of 4% formic acid (60 mL)[3]

-

10% Pd/C (1 g)[3]

-

Concentrated hydrochloric acid[3]

-

Diatomaceous earth[3]

-

Eluent: Methanol/Dichloromethane = 3:7 with 3.5% ammonia[3]

Procedure:

-

Dissolve N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol) in a methanol solution of 4% formic acid (60 mL).[3]

-

Under an argon atmosphere, add 10% Pd/C (1 g) to the solution.[3]

-

Heat the reaction mixture to reflux for 24 hours.[3]

-

After completion, filter the mixture through diatomaceous earth.[3]

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.[3]

-

Concentrate the resulting solution to obtain a yellow oily substance.[3]

-

Purify the crude product by flash chromatography using an eluent of methanol/dichloromethane (3:7) with 3.5% ammonia (B1221849) to yield this compound as a white solid (249 mg, 51% yield).[3]

Experimental Protocol 2: N-Acylation of a Piperidine Scaffold

This protocol provides a general method for the N-acylation of a resin-bound piperidine derivative, which can be adapted for this compound in solution-phase synthesis.[6]

Materials:

-

Resin-bound piperidine derivative

-

Carboxylic acid (R-COOH)

-

Coupling agent (e.g., HBTU)

-

DIPEA

-

DMF

Procedure:

-

Prepare 0.5 M stock solutions of the desired carboxylic acid and a coupling agent (e.g., HBTU) in DMF.[6]

-

In a separate vial, mix the carboxylic acid solution (0.25 mmol), HBTU solution (0.25 mmol), and DIPEA (0.5 mmol).[6]

-

Add the activated carboxylic acid mixture to the resin-bound piperidine.[6]

-

Agitate the mixture for 2-4 hours at room temperature.[6]

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of numerous compounds with therapeutic potential, targeting a range of biological pathways. Its incorporation into a molecule can significantly influence its pharmacological properties.

Case Study: Alcaftadine (B1684316) Synthesis

Alcaftadine, a H1 histamine (B1213489) receptor antagonist used for allergic conjunctivitis, is a prime example of a pharmaceutical synthesized using a derivative of this compound.[7][8] The synthesis involves the reaction of 1-methylpiperidine-4-carbonyl chloride with a benzazepine intermediate.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 4. This compound | 41838-46-4 | FA13686 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structural elucidation of a novel polymorph of alcaftadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. WO2014083571A1 - A process for the preparation of alcaftadine - Google Patents [patents.google.com]

The Pivotal Role of 4-Amino-1-methylpiperidine in Modern Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal (B13267) of scaffolds available to chemists, the 4-amino-1-methylpiperidine moiety has emerged as a privileged structure, consistently featuring in a diverse array of biologically active compounds. Its inherent structural and physicochemical properties—a basic nitrogen atom, a flexible yet conformationally constrained piperidine (B6355638) ring, and a site for further functionalization—make it an invaluable component in the design of molecules targeting a wide range of physiological processes. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its incorporation into drug candidates, summarizing key biological data, and providing insights into relevant synthetic methodologies and signaling pathways.

Core Applications and Therapeutic Targets

This compound serves as a crucial intermediate and a versatile building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and viral entry pathways.[1][2] Its unique structure allows for the modification of drug properties, enhancing efficacy and selectivity.[2]

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3] The 1-methylpiperidine (B42303) moiety has been identified as a key pharmacophore in a number of potent and selective σ1 receptor ligands.[4]

C-C Chemokine Receptor Type 5 (CCR5) Antagonists

CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[5] Consequently, CCR5 antagonists represent a significant class of anti-HIV therapeutics. The this compound scaffold has been instrumental in the development of potent CCR5 antagonists, including the clinical candidate Vicriviroc (B613818) (formerly SCH-D).[3][6][7]

Other Therapeutic Areas

Beyond these primary areas, derivatives of this compound have shown promise in other therapeutic domains. For instance, certain quinoline (B57606) derivatives incorporating this scaffold have demonstrated antitumor activity against myeloid leukemia cells with an IC50 of 5 μM.[8][9] Additionally, some 4-aminopiperidine (B84694) derivatives have been investigated as novel antifungal agents that target ergosterol (B1671047) biosynthesis.[6]

Quantitative Biological Data

The following tables summarize the biological activity of various compounds incorporating the this compound or closely related piperidine scaffolds.

Table 1: Biological Activity of Piperidine-Based Sigma-1 (σ1) Receptor Ligands

| Compound ID | Target | Assay Type | Ki (nM) | Selectivity (σ2/σ1) | Reference |

| Compound A | σ1 Receptor | Radioligand Binding | 2.96 ± 0.5 | 74.9 | [10] |

| Compound B | σ1 Receptor | Radioligand Binding | 5.98 ± 0.41 | 92.6 | [10] |

| Compound C | σ1 Receptor | Radioligand Binding | 1.41 ± 0.22 | >606 | [10] |

| Compound D | σ1 Receptor | Radioligand Binding | 2.49 ± 0.24 | >343 | [10] |

| Compound E | σ1 Receptor | Radioligand Binding | 2.95 ± 0.57 | >289 | [10] |

Table 2: Antiviral Activity of Piperidine-Based CCR5 Antagonists

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Vicriviroc (SCH-D) | CCR5 | HIV-1 Replication | <1 | PM1 cells | [11][12] |

| Compound F | CCR5 | HIV-1 Fusion | 0.64 µM | HEK 293 | [13] |

Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 | [6] |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | 2-8 | [6] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-4 | [6] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | 2-8 | [6] |

Experimental Protocols

The synthesis of molecules incorporating the this compound scaffold often involves standard organic chemistry transformations. A key reaction for introducing this moiety is reductive amination.

General Protocol for Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It proceeds in two steps: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), methanol)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period of 30 minutes to several hours, monitoring the formation of the imine by a suitable technique (e.g., TLC, LC-MS).

-

Once imine formation is complete or has reached equilibrium, add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. Control the temperature with an ice bath if the reaction is exothermic.

-

Allow the reaction to proceed at room temperature until the reduction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., DCM, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or crystallization, to yield the desired substituted this compound derivative.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling consequences of ligand binding is crucial for drug development.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a ligand-operated chaperone protein that modulates a variety of intracellular signaling pathways.[1] Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP and translocate to interact with various ion channels and other proteins.[1] This can lead to the modulation of calcium signaling through IP3 receptors, the regulation of voltage-gated ion channels, and the activation of pathways that promote cell survival and neuroprotection.[10][14]

Caption: Sigma-1 receptor signaling pathway upon agonist binding.

CCR5 Antagonism

Small molecule CCR5 antagonists, such as those derived from this compound, act as non-competitive allosteric inhibitors.[7] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the viral glycoprotein (B1211001) gp120 from binding.[5][7] This effectively blocks the entry of R5-tropic HIV-1 into the host cell.[5]

Caption: Mechanism of CCR5 antagonism by this compound derivatives.

Conclusion

This compound has solidified its position as a cornerstone scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of potent and selective ligands for challenging biological targets. From modulating the intricate signaling of the σ1 receptor in the central nervous system to blocking the entry of HIV through CCR5 antagonism, the versatility of this building block is evident. As drug discovery continues to evolve, the strategic application of such privileged scaffolds will undoubtedly remain a key driver of innovation, paving the way for the next generation of therapeutics. The data and methodologies presented in this guide underscore the continued importance of this compound for researchers and scientists dedicated to advancing the frontiers of medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 7. Vicriviroc - Wikipedia [en.wikipedia.org]

- 8. biosynth.com [biosynth.com]

- 9. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]

- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of 1-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 1-methylpiperidin-4-amine, a versatile building block in pharmaceutical and chemical synthesis. The information presented is intended to support research and development activities by providing readily accessible data and general experimental context.

Core Physical Properties

The physical characteristics of 1-methylpiperidin-4-amine are crucial for its handling, reaction setup, and purification. Below is a summary of its key physical properties.

| Physical Property | Value | Conditions |

| Density | 0.912 g/cm³[1] | Not Specified |

| 0.91 g/cm³[2][3][4] | Not Specified | |

| Boiling Point | 141 °C[5] | 760 mmHg |

| 70 - 71 °C[1] | 35 mmHg | |

| 55 - 60 °C[1] | 15 mmHg | |

| 62 - 64 °C[2][3][4] | 1 mmHg |

Experimental Protocols: General Methodologies

While specific experimental protocols for the determination of the physical properties of 1-methylpiperidin-4-amine are not detailed in the provided literature, general methodologies for determining the boiling point and density of liquid amines are well-established.

Determination of Boiling Point

The boiling point of a liquid is determined by heating the liquid to a temperature at which its vapor pressure equals the pressure of the gas above it. For amines, which can be sensitive to high temperatures, boiling point determination under reduced pressure (vacuum distillation) is a common practice.

A general procedure involves:

-

Placing the amine sample in a distillation flask.

-

Connecting the flask to a distillation apparatus, including a condenser, a receiving flask, and a vacuum source.

-

Gradually reducing the pressure to the desired level using a vacuum pump.

-

Heating the sample until it boils.

-

Recording the temperature at which the liquid and vapor phases are in equilibrium. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid can be determined using various methods, with the vibrating tube densimeter being a precise and commonly used instrument for amines and their aqueous solutions.[6][7][8]

The general principle of a vibrating tube densimeter involves:

-

Introducing the liquid sample into a U-shaped tube.

-

Causing the tube to oscillate at its natural frequency.

-

Measuring the change in the oscillation frequency, which is directly related to the density of the sample.

-

Calibrating the instrument with substances of known density, such as water and air, to ensure accuracy.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid amine like 1-methylpiperidin-4-amine.

References

- 1. 1-Methylpiperidin-4-amine CAS 41838-46-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-1-methylpiperidine: Commercial Sourcing and Research Applications

This guide provides a comprehensive overview of 4-Amino-1-methylpiperidine, a critical building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, purchasing specifications, and its applications in synthesis.

Introduction

This compound (CAS No: 41838-46-4) is a versatile heterocyclic amine widely utilized in organic synthesis.[1] Its structure, featuring a piperidine (B6355638) ring with an amino group at the 4-position and a methyl group on the nitrogen atom, makes it a valuable intermediate for creating more complex molecules.[2] This compound is particularly significant in the development of pharmaceuticals, especially for neurological disorders, and also finds use in the synthesis of agrochemicals and other specialty chemicals.[1][3] It is typically a colorless to pale yellow liquid, soluble in water and various organic solvents.[1][2][4]

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound for research and development purposes. Availability, purity, and quantity can vary between suppliers. It is crucial for researchers to consult the specific product documentation, including the Certificate of Analysis (COA), to ensure the material meets the requirements of their intended application.[1]

Table 1: Prominent Commercial Suppliers

| Supplier | Website | Notes |

| TCI Chemicals | --INVALID-LINK-- | Offers various purities and quantities.[5] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier for research chemicals. |

| Biosynth | --INVALID-LINK-- | Provides the compound for pharmaceutical testing.[6] |

| Chem-Impex | --INVALID-LINK-- | Highlights its use in pharmaceutical development.[1] |

| Apollo Scientific | --INVALID-LINK-- | Lists various package sizes and pricing.[7] |

| Parchem | --INVALID-LINK-- | A supplier of specialty chemicals.[8] |

| CymitQuimica | --INVALID-LINK-- | Aggregates products from multiple manufacturers.[2] |

Table 2: Comparative Purchasing Data

| Supplier/Platform | CAS Number | Purity | Available Quantities |

| TCI America | 41838-46-4 | >98.0% (GC) | 5g, 25g |

| Biosynth | 41838-46-4 | Not specified | 25g, 50g, 100g, 250g, 500g |

| Apollo Scientific | 41838-46-4 | Not specified | 5g, 25g |

| CymitQuimica | 41838-46-4 | >98.0%, 97%, 92% | Varies by listing |

| Chem-Impex | 41838-46-4 | ≥ 99% (GC) | Not specified |

Note: Pricing is subject to change and often requires logging into the supplier's website or requesting a formal quote. The listed purities and quantities are based on available public data and may not be exhaustive.

Technical Specifications

Researchers must be aware of the key physicochemical properties of this compound for proper handling, storage, and application in experimental setups.

Table 3: Key Technical Data

| Property | Value | Source |

| CAS Number | 41838-46-4 | [1][6] |

| Molecular Formula | C₆H₁₄N₂ | [1][6] |

| Molecular Weight | 114.19 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 0.91 g/cm³ | [6] |

| Purity | Typically >97% (GC) | [1][2][5] |

| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere (e.g., Nitrogen) | [1][6][9] |

Applications in Research and Drug Development

This compound serves as a versatile building block in synthetic chemistry.[3] Its primary amine allows for a wide range of chemical transformations, making it a valuable starting material for constructing complex molecular architectures.

-

Pharmaceutical Synthesis : It is a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.[1] Its unique structure can be modified to enhance the efficacy and selectivity of drug candidates.[1]

-

Organic Synthesis : The compound is widely used for reactions such as alkylation, acylation, and amidation to introduce diverse functional groups into a molecule.[1][3]

-

Agrochemicals : It is employed in the formulation and synthesis of agrochemicals, including pesticides and herbicides.[1][2]

-

Antitumor Research : Some research suggests that derivatives of this compound exhibit antitumor activity. One proposed mechanism is the inhibition of cancer cell growth by binding to histone lysine (B10760008) residues, thereby blocking DNA replication.[2][6]

Caption: Logical workflow for procuring and using this compound.

Experimental Protocols & Synthetic Utility

Detailed experimental protocols are highly specific to the target molecule and are typically found within peer-reviewed journals or patent literature. However, a generalized workflow for a common reaction, such as acylation, can be described.

General Protocol for Acylation:

-

Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in a suitable anhydrous solvent (e.g., Dichloromethane, THF).

-

Cooling : Cool the solution to 0 °C using an ice bath to control the reaction's exothermicity.

-

Reagent Addition : Add a base (e.g., Triethylamine, Pyridine) to scavenge the acid byproduct. Subsequently, add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the stirred solution.

-

Reaction : Allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC or LC-MS) until the starting material is consumed.

-

Work-up : Quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃). Extract the product with an organic solvent.

-

Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using techniques like column chromatography or distillation.

Caption: Role as a versatile building block in organic synthesis.

Proposed Mechanism of Action in Oncology

While its primary use is as a synthetic intermediate, derivatives of this compound have been investigated for therapeutic properties. For instance, some quinoline (B57606) derivatives of this compound have shown antitumor activity.[2][6] The proposed, though not universally established, mechanism involves the inhibition of DNA replication, a critical process for rapidly dividing cancer cells.

Caption: Proposed antitumor mechanism of 4-AMP derivatives.

Safety, Handling, and Storage

This compound is classified as a flammable and corrosive liquid.[5][10] It can cause severe skin burns and serious eye damage.[9][10] Adherence to safety protocols is mandatory.

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] The recommended storage temperature is typically between 0-8 °C.[1][6] It should be stored under an inert gas like nitrogen to maintain product quality.[9]

-

Disposal : Dispose of contents and container in accordance with local, state, and federal regulations. This should be handled by a licensed waste disposal company.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 5. This compound | 41838-46-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 41838-46-4 | FA13686 [biosynth.com]

- 7. 41838-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. parchem.com [parchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

Methodological & Application

The Versatility of 4-Amino-1-methylpiperidine in Modern Pharmaceutical Development: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-1-methylpiperidine has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial building block in the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a secondary amine within a piperidine (B6355638) ring and a primary amino group, allow for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel pharmaceuticals targeting neurological disorders, pain management, HIV, and cancer.

Application 1: Development of Cognition-Enhancing Agents

Derivatives of 4-aminopiperidine (B84694) have shown significant promise as potent cognition enhancers, with potential applications in treating neurodegenerative diseases like Alzheimer's disease. These compounds often exert their effects by modulating key neurotransmitter systems and ion channels involved in learning and memory.

Mechanism of Action:

The pro-cognitive effects of 4-aminopiperidine derivatives are often attributed to their ability to block voltage-gated potassium channels (Kv channels).[1][2] This blockade prolongs the repolarization phase of the action potential, leading to an increased influx of Ca2+ into the presynaptic terminal and subsequently enhancing neurotransmitter release.[1] Furthermore, some derivatives have been shown to potentiate the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, both of which are critical for synaptic plasticity and cognitive function.[3]

Quantitative Data:

| Compound ID | Target | In Vivo Efficacy (Mouse Passive Avoidance Test) | Reference |

| 9 | Not specified | Active at 0.01 mg/kg (i.p.) | [3][4] |

| DM235 Analogues | Not specified | Minimal effective doses in the range 0.3-10 mg/kg | [5] |

Experimental Protocol: Mouse Passive Avoidance Test

This test assesses long-term memory based on negative reinforcement.[6][7][8][9]

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10]

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Training (Acquisition Phase):

-

Place a mouse in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), open the guillotine door.[10]

-

When the mouse enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.4-1.6 mA for 2 seconds).[10]

-

Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.[10]

-

-

Drug Administration: Administer the 4-aminopiperidine derivative or vehicle control at a specified time before or after the training phase, depending on the study design (e.g., 30 minutes before the retention test).

-

Retention Test (24 hours after training):

-

Place the mouse back into the light compartment.

-

Open the guillotine door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.[8]

-

A cut-off time (e.g., 300 seconds) is typically used.

-

Application 2: Development of Analgesic Agents

4-Aminopiperidine derivatives have been investigated for their analgesic properties, with some compounds demonstrating potent activity in preclinical models of pain.[2]

Quantitative Data:

| Compound ID | Analgesic Test | Efficacy | Reference |

| 3 | Mouse Hot-Plate Test | Active | [2] |

| 18 | Mouse Hot-Plate Test | Active | [2] |

Experimental Protocol: Hot-Plate Test

This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[11][12][13][14]

Apparatus: A hot plate with a controlled surface temperature and a transparent cylinder to confine the animal.[11]

Procedure:

-

Acclimation: Acclimate the mice to the testing environment.

-